3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including those related to the specified compound, have been explored to understand their chemical properties and potential applications. For instance, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, showing significant potential for further research in medicinal chemistry (Kucukoglu et al., 2016). Another study focused on the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, providing foundational knowledge for developing new compounds with potential biological activities (Zhang Peng-yun, 2013).
Biological Evaluation and Computational Studies
Research on benzenesulfonamide derivatives has demonstrated their potential in biological applications, including antitumor activity. For example, novel benzenesulfonamide derivatives have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the therapeutic potential of these compounds (Fahim & Shalaby, 2019). Molecular docking and DFT calculations further support these findings, offering insights into their mechanisms of action.
Enzyme Inhibitory Activities
Sulfonamide compounds have also been studied for their enzyme inhibitory activities, with some showing promise as inhibitors of acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase enzymes. This demonstrates their potential utility in developing treatments for diseases associated with enzyme dysfunction (Rehman et al., 2011).
Photovoltaic and Electronic Applications
The electronic and photovoltaic applications of derivatives involving bithiophene units have been explored, indicating their potential in the development of new materials for solar cells and electronic devices. For instance, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with bithiophene units have been synthesized and studied for their structural properties and potential in dye-sensitized solar cells, demonstrating moderate power conversion efficiency (Jayapal et al., 2018).
Mercury Uptake and Environmental Applications
Hydroxyethyl sulfonamide function supported on resin has been presented as a mercury-selective reagent, capable of removing significant quantities of mercuric ions from aqueous solutions. This suggests potential applications in environmental cleanup and mercury ion removal (Oktar et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . This includes the development of new synthetic routes and the exploration of their potential applications in drug design and discovery .
Properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-12(20)13-3-2-4-15(9-13)26(22,23)19-10-16(21)18-6-5-17(25-18)14-7-8-24-11-14/h2-9,11,16,19,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGUNPARHXCDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.